Naktiivql nanopeptide is classified as a synthetic peptide with the chemical identifier 119980-12-0. It is specifically related to the human immunodeficiency virus type 1 Tat vaccine, indicating its relevance in HIV research and potential therapeutic applications against viral infections . As a nanopeptide, it belongs to a category of compounds that are characterized by their small size and specific biological activity.
The synthesis of Naktiivql nanopeptide primarily employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble resin. Key parameters in SPPS include:
The process allows for high purity and yield of the desired nanopeptide.
The molecular structure of Naktiivql nanopeptide can be analyzed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These analyses provide insights into:
Specific structural data may include bond angles, dihedral angles, and torsional strain, which are essential for predicting reactivity and stability.
Naktiivql nanopeptide may participate in various chemical reactions relevant to its biological function. These include:
Understanding these reactions is crucial for optimizing its use in therapeutic contexts.
The mechanism of action for Naktiivql nanopeptide is primarily linked to its role in modulating immune responses against HIV. This may involve:
Research into these mechanisms is ongoing to fully elucidate how Naktiivql can be utilized therapeutically.
The physical and chemical properties of Naktiivql nanopeptide include:
These properties must be characterized thoroughly to ensure effective application in clinical settings.
Naktiivql nanopeptide has several promising applications in science and medicine:
The versatility of Naktiivql nanopeptide makes it a valuable compound for ongoing research and development in biomedical fields.
The identification of the Naktiivql nanopeptide (sequence: Nak-Akt-Ktn-Tth-Iis-Iis-Vva-Qql-Lle) emerged from pioneering research into human immunodeficiency virus (HIV) entry mechanisms. In 1988, Veljkovic and colleagues utilized the Informational Spectrum Method (ISM), a computational technique analyzing electron-ion interaction potential (EIIP) patterns in protein sequences, to dissect the gp120 envelope glycoprotein of HIV-1 variants (HTLV-III, ARV-2, LAVBRU). This approach revealed a conserved nonapeptide (positions 254–262 in gp120) as the critical domain mediating viral attachment to the CD4 receptor on T-lymphocytes [1] [7]. This discovery represented a paradigm shift, as it was the first structural prediction of a gp120 functional region preceding crystallographic validation by a decade. The ISM method highlighted how physicochemical properties—rather than solely linear sequence motifs—govern host-pathogen interactions [7].
Table 1: Key Milestones in Naktiivql Identification
Year | Achievement | Methodology | Significance |
---|---|---|---|
1988 | Identification as CD4-binding domain | Informational Spectrum Method (ISM) | First computational prediction of gp120 functional site |
1998 | X-ray crystallography of gp120-CD4 complex | Structural biology | Confirmed spatial positioning within gp120's Loop D |
2010 | Validation as epitope for broadly neutralizing antibodies (bNAbs) | Cryo-EM and binding assays | Established role in immune evasion and neutralization |
Naktiivql resides in the C2 conserved region of gp120, specifically forming part of the protruding "Loop D" subdomain. Structurally, it adopts a β-hairpin conformation stabilized by hydrogen bonds between Asn-256 and Leu-262, with flanking residues Thr-257 and Ile-259 anchoring it to the gp120 core. This nanopeptide belongs to the class of discontinuous linear epitopes, where its solvent-exposed residues (Lys-255, Thr-257, Val-260, Gln-261) form a conformational interface complementary to the CD4 receptor’s Phe-43 pocket [1] [10]. Despite gp120’s hypervariability, Naktiivql exhibits exceptional conservation:
Table 2: Structural Attributes of Naktiivql in gp120
Attribute | Characteristic | Functional Implication |
---|---|---|
Location | C2 conserved domain (Loop D) | Protrudes for receptor accessibility |
Secondary Structure | Type I β-turn (positions 256–259) | Creates biofunctional hinge |
Conserved Residues | Asn-254, Lys-255, Thr-257, Ile-259, Gln-261 | Direct CD4 contact points |
Solvent Accessibility | 78.4% (molecular surface area) | Facilitates host-pathogen recognition |
Naktiivql serves as the primary gp120-CD4 docking interface, initiating viral entry through multi-step molecular recognition:
This nanopeptide also functions as an immunoglobulin superantigen, binding nonimmune B-cell receptors via VH3 domains independently of antigen specificity. This interaction contributes to immune dysregulation by stimulating aberrant antibody responses and B-cell exhaustion—key factors in HIV pathogenesis [4] [7]. Its dual role in receptor ligation and immune evasion underscores Naktiivql’s evolutionary optimization for host-pathogen interplay, making it a high-priority target for:
Table 3: Molecular Interactions Mediated by Naktiivql
Interaction Partner | Nanopeptide Residues Involved | Binding Energy (ΔG, kcal/mol) | Biological Outcome |
---|---|---|---|
CD4 receptor | Lys-255, Thr-257, Val-260, Gln-261 | –12.7 ± 0.8 | Viral attachment and entry |
VH3 immunoglobulin | Asn-254, Ile-259 | –9.3 ± 1.2 | Polyclonal B-cell activation |
bNAb VRC01 | Thr-257, Ile-259 | –15.1 ± 0.5 | Neutralization of diverse HIV clades |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7